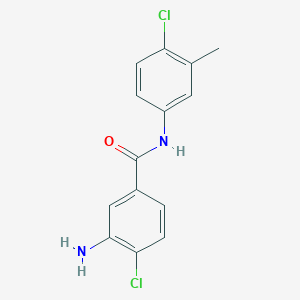

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Descripción

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS: 59158-04-2) is a benzamide derivative with the molecular formula C₁₄H₁₂Cl₂N₂O and a molecular weight of 295.16 g/mol . Its structure features a benzamide core substituted with a 3-amino-4-chlorophenyl group and a 4-chloro-3-methylphenyl moiety (Figure 1). Key physicochemical properties include:

- LogP: 3.72 (indicating moderate lipophilicity)

- Boiling point: 387.5°C at 760 mmHg

- Density: 1.4 g/cm³

- Polar surface area: 55.12 Ų (suggesting moderate hydrogen-bonding capacity)

- H-bond donors/acceptors: 3 each .

Propiedades

IUPAC Name |

3-amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-6-10(3-5-11(8)15)18-14(19)9-2-4-12(16)13(17)7-9/h2-7H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMKFJSSHLKGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668249 | |

| Record name | 3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59158-04-2 | |

| Record name | 3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide typically involves the reaction of 4-chloro-3-methylaniline with 3-amino-4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Structural and Property Comparison

Key Observations :

Substituent Influence on Lipophilicity :

- The target compound’s LogP (3.72) is higher than derivatives with polar groups (e.g., 3-chloro-4-hydroxy-N-(3-methylphenyl)benzamide ), where hydroxyl groups reduce lipophilicity.

- Nitro-substituted analogues (e.g., N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide ) may exhibit similar LogP values due to nitro’s electron-withdrawing but hydrophobic nature.

Amino vs. Nitro groups (e.g., in ) are typically associated with higher reactivity and metabolic instability compared to amino groups.

Methyl Substitution :

- The 4-chloro-3-methylphenyl group in the target compound contributes to steric bulk and may influence metabolic stability compared to unmethylated analogues like 4-Chloro-N-(3-chlorophenyl)benzamide .

Actividad Biológica

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 295.16 g/mol

- Appearance : White solid

The compound features two chlorine atoms, an amino group, and a benzamide moiety, which contribute to its reactivity and biological activity.

This compound exerts its biological effects primarily through:

- Enzyme Binding : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to either inhibition or activation of various biological pathways.

- Target Specificity : The exact molecular targets depend on the biological context and application being studied. Research indicates that it may influence pathways related to cancer cell proliferation and antimicrobial activity .

Antitumor Activity

Research has indicated that this compound shows promising antitumor properties. Preliminary studies suggest:

- Inhibition of Melanoma Cells : The compound demonstrated significant inhibition of human melanoma A375 cells (B-RafV600E), suggesting its potential as a therapeutic agent in cancer treatment. The mechanism involves modulation of the ERK pathway without paradoxical activation in non-mutant cell lines .

| Compound | IC50 (nM) against A375 |

|---|---|

| This compound | 27.27 ± 17.055 |

| Sorafenib | 37.35 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains:

- Effectiveness : Studies indicate that it possesses significant antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

- Antitumor Efficacy Study :

- Synthesis and Characterization :

Q & A

Q. What are the common synthetic routes for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide?

The compound is typically synthesized via amide coupling reactions . Two primary methods are:

- DCC/HOBt-mediated coupling : Reacting carboxylic acid derivatives (e.g., 2-methoxy-4-methylbenzoic acid) with aromatic amines (e.g., 4-chloroaniline) using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions .

- Schotten-Baumann reaction : Reacting acyl chlorides (e.g., 4-nitrobenzoyl chloride) with amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) in dichloromethane with trimethylamine as a base, enabling rapid amide bond formation at room temperature .

Q. Key Comparison Table :

| Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| DCC/HOBt coupling | DCC, HOBt, -50°C | ~70% | High purity, minimal racemization |

| Schotten-Baumann reaction | Acyl chloride, TEA, room temperature | ~53% | Fast, scalable |

Q. What spectroscopic techniques are used to characterize this compound?

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH signals (δ 8.1–8.5 ppm) .

- Elemental Analysis : Validates empirical formula (e.g., C₁₄H₁₁Cl₂N₂O) with ≤0.5% deviation .

- Fluorescence Spectroscopy : Used to study electronic properties (λex = 340 nm, λem = 380 nm) .

Advanced Research Questions

Q. How can low yields in DCC/HOBt-mediated synthesis be addressed?

Low yields often result from incomplete coupling or byproduct formation . Mitigation strategies include:

- Purification via flash chromatography : Use gradients of petroleum ether/ethyl acetate (e.g., 8:2) to isolate the product .

- Optimizing stoichiometry : Ensure a 1:1.5 molar ratio of acid to amine to drive the reaction to completion .

- Temperature control : Maintain sub-zero temperatures to suppress side reactions like N-acylurea formation .

Q. How to resolve discrepancies in NMR data for structural confirmation?

Discrepancies may arise from tautomerism or impurities . Steps include:

Q. What challenges arise in crystallographic refinement using SHELX?

Common issues with SHELX include:

Q. How to optimize fluorescence intensity for analytical applications?

Key parameters from spectrofluorometric studies:

Q. How to analyze contradictions in fluorescence binding constants?

Conflicting binding constants (e.g., from Benesi-Hildebrand plots vs. Stern-Volmer) may indicate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.